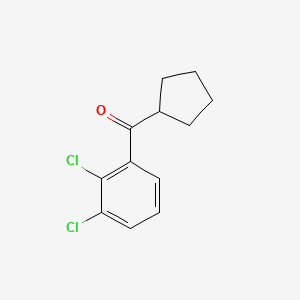

Cyclopentyl 2,3-dichlorophenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentyl 2,3-dichlorophenyl ketone is a chemical compound with the molecular formula C12H12Cl2O . It has a molecular weight of 243.13 . The compound is also known by its IUPAC name, cyclopentyl (2,3-dichlorophenyl)methanone .

Molecular Structure Analysis

The InChI code for Cyclopentyl 2,3-dichlorophenyl ketone is 1S/C12H12Cl2O/c13-10-7-3-6-9 (11 (10)14)12 (15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Cyclopentyl 2,3-dichlorophenyl ketone has a molecular weight of 243.13 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Cyclopentyl 2,3-dichlorophenyl ketone serves as a pivotal intermediate in the synthesis of complex organic compounds due to its unique structural and chemical properties. For instance, a method has been developed for the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols via the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, demonstrating the ketone's utility in creating nitrogen-containing heterocycles which are fundamental in medicinal chemistry and organic synthesis (Uchiyama et al., 1998).

Photoreaction Mechanisms

The photoreaction mechanisms of 2-chlorophenol and its multiple chloro-substituted derivatives, including 2,3-dichlorophenol, have been extensively studied, shedding light on the photophysical and photochemical behaviors of these compounds in various environments. Such studies are crucial for understanding the fate of these chemicals under light exposure and their potential transformations in environmental and laboratory settings (Akai et al., 2001).

Chemical Synthesis and Catalysis

Cyclopentyl methyl ether has been identified as an innovative solvent for the synthesis of 1,3-dioxanes and 1,3-dioxolanes from aliphatic and aromatic aldehydes or ketones, showcasing the role of cyclopentyl derivatives in promoting sustainable and green chemistry practices. This research highlights the growing interest in utilizing cyclopentyl-based compounds as solvents and catalysts in organic synthesis to enhance reaction efficiency and environmental compatibility (Azzena et al., 2015).

Innovative Reaction Mechanisms

Research into the domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones unveils a novel pathway to synthesize complex organic frameworks, such as 1H-cyclopenta[c]carbazoles. This process illustrates the versatility of cyclopentyl-containing ketones in facilitating complex chemical transformations, contributing to the development of new synthetic strategies in organic chemistry (Venkatesh et al., 2002).

Propiedades

IUPAC Name |

cyclopentyl-(2,3-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-7-3-6-9(11(10)14)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUMUKCHMKLPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642578 |

Source

|

| Record name | Cyclopentyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2,3-dichlorophenyl ketone | |

CAS RN |

898791-78-1 |

Source

|

| Record name | Cyclopentyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.